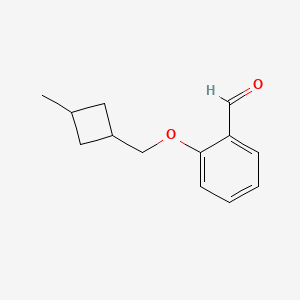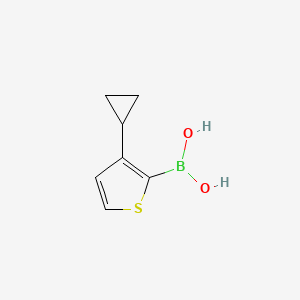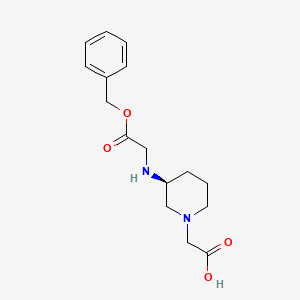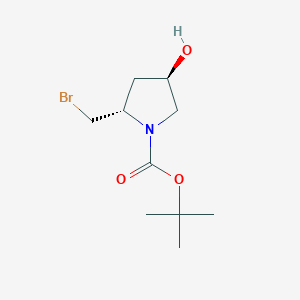
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to a pyrrolidine ring
Méthodes De Préparation
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of brominating agents, such as N-bromosuccinimide (NBS), to introduce the bromomethyl group. The hydroxyl group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form carbonyl compounds or reduction to form alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Applications De Recherche Scientifique
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S,4R)-2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and applications.
tert-Butyl (2S,4R)-2-(methyl)-4-hydroxypyrrolidine-1-carboxylate: The absence of a halogen atom in this compound results in different chemical properties and reactivity.
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: The presence of an additional hydroxyl group can influence the compound’s solubility and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H18BrNO3 |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
tert-butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
PTHQYWRDNVOQQA-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)



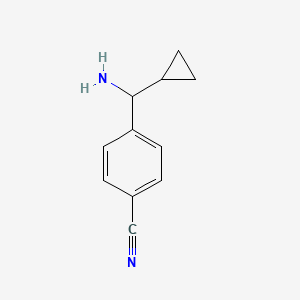

![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)
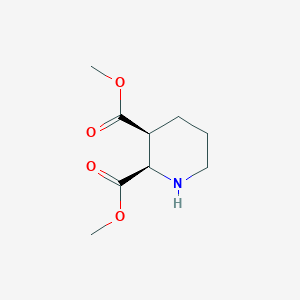
![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
